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Abstract
BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor

(nAChR), a key target in the central nervous system implicated in cognitive processes.

Developed by Bristol-Myers Squibb, this compound emerged from a medicinal chemistry

program focused on quinuclidine-containing spirooxazolines aimed at treating cognitive deficits

associated with neurological and psychiatric disorders. Despite promising preclinical efficacy in

various animal models of cognition and sensory gating, the clinical development of BMS-
902483 was ultimately discontinued. This technical guide provides a comprehensive overview

of the discovery, preclinical development, mechanism of action, and, where available, the

experimental protocols and quantitative data associated with BMS-902483.

Introduction: The α7 Nicotinic Acetylcholine
Receptor as a Therapeutic Target
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed

in the central nervous system, particularly in brain regions crucial for learning and memory,
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such as the hippocampus and prefrontal cortex.[1] As a homopentameric receptor highly

permeable to calcium ions, the α7 nAChR plays a significant role in modulating

neurotransmitter release, synaptic plasticity, and neuronal signaling.[1] Dysfunction of the α7

nAChR has been linked to the pathophysiology of several disorders, including Alzheimer's

disease, schizophrenia, and other conditions characterized by cognitive impairment.

Consequently, the development of selective α7 nAChR agonists and positive allosteric

modulators has been an active area of research for the pharmaceutical industry.

Discovery of BMS-902483
BMS-902483 was identified through a focused drug discovery program at Bristol-Myers Squibb

centered on a novel series of quinuclidine-containing spirooxazolines. This chemical scaffold

was designed to provide a rigid framework for optimal interaction with the α7 nAChR binding

site, aiming for high potency and selectivity. The lead optimization efforts concentrated on

modifying the heteroarylamino substituent of the spirooxazoline core to enhance affinity and

functional activity at the α7 nAChR while minimizing off-target effects, particularly at the

structurally related 5-HT3A receptor. This strategic approach led to the identification of BMS-
902483 as a clinical candidate with a promising preclinical profile. A closely related analog,

BMS-933043, also emerged from this program and progressed to Phase I clinical trials.[2]

Chemical Synthesis
While a detailed, step-by-step synthesis protocol for BMS-902483 is not publicly available, the

general synthetic strategy for the quinuclidine-containing spirooxazoline scaffold has been

described. The synthesis involves the construction of the key spirocyclic core, followed by the

coupling of the desired heteroaromatic amine.

Experimental Workflow: General Synthesis of Quinuclidine-Containing Spirooxazolines
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Caption: General synthetic approach to quinuclidine-containing spirooxazolines.

Mechanism of Action and In Vitro Pharmacology
BMS-902483 functions as a partial agonist at the α7 nAChR.[1] This means that it binds to and

activates the receptor but elicits a submaximal response compared to the endogenous full

agonist, acetylcholine.[1] This partial agonism is a desirable property, as it may reduce the

potential for receptor desensitization and provide a better therapeutic window compared to full

agonists.

Signaling Pathway
Upon binding of BMS-902483, the α7 nAChR undergoes a conformational change, opening its

intrinsic cation channel and leading to an influx of calcium ions. This increase in intracellular

calcium triggers a cascade of downstream signaling events that are crucial for synaptic

plasticity and cognitive function.
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Caption: Downstream signaling cascade initiated by BMS-902483 binding to the α7 nAChR.

In Vitro Potency and Selectivity
BMS-902483 demonstrates low nanomolar affinity for both rat and human α7 nAChRs.[1] In

functional assays, it elicits currents in cells expressing these receptors that are approximately

60% of the maximal response to acetylcholine.[1] While comprehensive selectivity data against

a wide panel of receptors is not publicly available, a related compound, BMS-933043, showed

high selectivity (>100-fold) against other nAChR subtypes and the 5-HT3A receptor (>300-fold).

[2] It is anticipated that BMS-902483 possesses a similar favorable selectivity profile.

Table 1: In Vitro Activity of BMS-902483

Assay
Species/Syste
m

Parameter Value Reference

FLIR Human α7 EC50 9.3 nM [3]

Electrophysiolog

y
Rat α7 Area EC50 140 nM [3]

Electrophysiolog

y
Rat α7 Peak Ymax (%) 40 [3]

Electrophysiolog

y
Rat α7 Area Ymax (%) 54 [3]

Binding Assay 5-HT3A IC50 480 nM [3]

Preclinical In Vivo Pharmacology
BMS-902483 has been evaluated in several rodent models of cognitive function and sensory

processing, demonstrating its potential to enhance cognition and ameliorate deficits relevant to

schizophrenia.

Cognitive Enhancement
In the novel object recognition (NOR) task in mice, a model of recognition memory, BMS-
902483 improved 24-hour memory with a minimal effective dose (MED) of 0.1 mg/kg.[1] This
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effect was shown to be mediated by the α7 nAChR, as it was blocked by the silent α7 nAChR

agonist, NS6740.[1]

In a more complex cognitive task, the MK-801-induced deficit in the rat attentional set-shifting

model, which assesses executive function, BMS-902483 reversed the cognitive deficits with an

MED of 3 mg/kg.[1]

Sensory Gating
BMS-902483 also demonstrated efficacy in a model of sensory gating deficits, which are

observed in schizophrenic patients. It reversed ketamine-induced deficits in auditory gating in

rats.[1]

Synaptic Plasticity
Furthermore, BMS-902483 enhanced ex vivo hippocampal long-term potentiation (LTP), a

cellular correlate of learning and memory, when examined 24 hours after dosing in mice.[1]

Receptor Occupancy
An ex vivo brain homogenate binding assay revealed that the observed behavioral and sensory

processing effects of BMS-902483 correlated with α7 receptor occupancy, ranging from 64% at

the MED for novel object recognition to approximately 90% for the set-shifting and auditory

gating models.[1]

Table 2: In Vivo Efficacy of BMS-902483
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Model Species Endpoint
Minimal
Effective
Dose (MED)

Receptor
Occupancy
at MED

Reference

Novel Object

Recognition
Mouse

Improved 24h

memory
0.1 mg/kg 64% [1]

MK-801-

induced

Attentional

Set-Shifting

Deficit

Rat
Reversal of

deficit
3 mg/kg ~90% [1]

Ketamine-

induced

Auditory

Gating Deficit

Rat
Reversal of

deficit
Not specified ~90% [1]

Pharmacokinetics
Detailed pharmacokinetic parameters for BMS-902483 in preclinical species (mouse, rat, and

dog) are not publicly available. However, for a drug targeting the central nervous system, key

objectives would have been to achieve adequate brain penetration and a pharmacokinetic

profile suitable for once or twice-daily dosing.

Table 3: Preclinical Pharmacokinetic Parameters of BMS-902483

Species
Route of
Administr
ation

Cmax Tmax t1/2 AUC
Bioavaila
bility (%)

Mouse Oral
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Rat Oral
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available

Dog Oral
Data not

available

Data not

available

Data not

available

Data not

available

Data not

available
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Clinical Development and Discontinuation
The global highest R&D status for BMS-902483 is listed as "Discontinued".[2] While the

specific reasons for the discontinuation have not been publicly disclosed, it is common for drug

candidates to be terminated during development due to a variety of factors, including but not

limited to unfavorable pharmacokinetic properties, unforeseen toxicity, lack of efficacy in later-

stage preclinical models, or strategic portfolio decisions by the developing company. There is

no public record of BMS-902483 entering formal clinical trials under a specific NCT identifier. In

2013, Bristol-Myers Squibb announced a strategic decision to discontinue drug discovery

efforts in several areas, including neuroscience, to focus on other priority areas. It is plausible

that the α7 nAChR agonist program, including BMS-902483, was affected by this strategic

shift.

Experimental Protocols
Novel Object Recognition (NOR) Test in Mice
This test assesses recognition memory based on the innate tendency of mice to explore a

novel object more than a familiar one.

Workflow: Novel Object Recognition Test

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b15619150/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-discovery-and-development-of-bms-902483
https://synapse.patsnap.com/drug/235f48802ed14d1f9e4fe7a9fdb35ca9
https://www.benchchem.com/product/b15619150/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-discovery-and-development-of-bms-902483
https://www.benchchem.com/product/b15619150/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-discovery-and-development-of-bms-902483
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619150?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Day 1: Habituation
(10 min in empty arena)

Day 2: Training (T1)
(10 min with two identical objects)

Retention Interval
(e.g., 1h or 24h)

Day 2: Testing (T2)
(10 min with one familiar and one novel object)

Data Analysis
(Discrimination Index)

Click to download full resolution via product page

Caption: Workflow for the Novel Object Recognition (NOR) test.

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).

Objects: Two sets of identical objects, differing in shape and texture, that are heavy enough

not to be displaced by the mice.

Procedure:

Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 10

minutes.

Training (Day 2): Two identical objects are placed in the arena. The mouse is placed in the

center of the arena and allowed to explore for 10 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15619150/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-discovery-and-development-of-bms-902483
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619150?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retention Interval: The mouse is returned to its home cage for a specified period (e.g., 1

hour or 24 hours).

Testing (Day 2): One of the familiar objects is replaced with a novel object. The mouse is

returned to the arena and allowed to explore for 10 minutes.

Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI)

is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total

exploration time). A higher DI indicates better recognition memory.

MK-801-Induced Deficits in Rat Attentional Set-Shifting
Model
This task assesses cognitive flexibility, an executive function that is impaired in schizophrenia.

The NMDA receptor antagonist MK-801 is used to induce deficits in this function.

Apparatus: A testing chamber with a digging medium and a pair of bowls with distinct odors

and textures.

Procedure:

Training: Rats are trained to dig in one of two bowls to find a food reward. They learn to

discriminate based on a specific stimulus dimension (e.g., odor).

Set-Shifting: After reaching a criterion of successful discriminations, the rule is changed,

and the rats must now discriminate based on a different stimulus dimension (e.g., texture).

This requires the rat to shift its attentional set.

MK-801 Challenge: Prior to the set-shifting phase, rats are administered MK-801 (e.g.,

0.1-0.2 mg/kg, intraperitoneally) to induce a deficit in their ability to shift attention.

Drug Treatment: BMS-902483 is administered before the MK-801 challenge to assess its

ability to reverse the induced deficit.

Data Analysis: The number of trials required to reach the criterion in the set-shifting phase is

the primary measure. A reduction in the number of trials to criterion in the drug-treated group

compared to the MK-801-only group indicates efficacy.
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Auditory Gating in Rats
This paradigm measures the ability of the brain to filter out repetitive auditory stimuli, a process

that is deficient in schizophrenia.

Procedure:

Electrode Implantation: Rats are surgically implanted with recording electrodes in the

hippocampus.

Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli

(S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).

Recording: Evoked potentials are recorded from the hippocampus. The amplitude of the

P50 wave (or its rodent equivalent, the P20-N40) in response to S1 and S2 is measured.

Drug/Challenge Administration: A gating deficit can be induced with agents like ketamine.

The ability of BMS-902483 to normalize the gating ratio is then assessed.

Data Analysis: The gating ratio is calculated as the amplitude of the S2 response divided by

the amplitude of the S1 response. A ratio closer to zero indicates better sensory gating.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results

from stimulating them synchronously. It is a widely studied cellular mechanism underlying

learning and memory.

Procedure:

Dosing: Mice are dosed with BMS-902483 or vehicle.

Slice Preparation: After a specified time (e.g., 24 hours), the mice are euthanized, and

their brains are rapidly removed. Hippocampal slices (e.g., 400 µm thick) are prepared in

ice-cold artificial cerebrospinal fluid (aCSF).

Recording: Slices are transferred to a recording chamber and perfused with oxygenated

aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording
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electrode is placed in the stratum radiatum of the CA1 region to record field excitatory

postsynaptic potentials (fEPSPs).

LTP Induction: After establishing a stable baseline of fEPSPs, LTP is induced by high-

frequency stimulation (HFS) of the Schaffer collaterals.

Data Analysis: The slope of the fEPSP is measured before and after HFS. The magnitude of

LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the

baseline.

Conclusion
BMS-902483 is a well-characterized preclinical candidate that demonstrated the potential of

selective α7 nAChR partial agonism for the treatment of cognitive deficits. Its discovery and

preclinical evaluation highlight a rational drug design approach targeting a key CNS receptor.

While the development of BMS-902483 was discontinued, the extensive preclinical data

generated for this compound and its analogs have contributed valuable knowledge to the field

of α7 nAChR pharmacology and its role in cognition. The detailed experimental methodologies

and in vivo efficacy data serve as a useful reference for researchers in the ongoing quest to

develop novel therapeutics for cognitive disorders. The ultimate discontinuation of its

development, likely due to strategic pipeline prioritization, underscores the multifaceted

challenges in bringing new CNS drugs to the market.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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